

Spectroscopic Profile of 2-Nitro-pphenylenediamine: A Technical Guide

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Compound of Interest		
Compound Name:	2-Nitro-P-phenylenediamine	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Nitro-p-phenylenediamine**, a key intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectral properties, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **2-Nitro-p-phenylenediamine** is $C_6H_7N_3O_2$ with a molecular weight of 153.14 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, DMSO-d₆)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.45	S	1H	Ar-H
7.07	S	1H	Ar-H
6.90	S	2H	NH2
5.03	S	2H	NH2



¹³C NMR

Detailed experimental ¹³C NMR data with specific chemical shifts for **2-Nitro-p- phenylenediamine** is not readily available in the public domain. However, based on the structure, six distinct aromatic carbon signals are expected.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Description
Data not available	N-H stretching (amines)
Data not available	Aromatic C-H stretching
Data not available	N-O stretching (nitro group)
Data not available	Aromatic C=C stretching
Data not available	C-N stretching

Specific peak assignments require access to an experimental IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Solvent	λmax (nm)
Methanol	Data not available

The UV-Vis absorption maximum is dependent on the solvent used. A publication indicates a UV-Vis absorption maximum of approximately 510 nm for a 2-nitro-1,4-benzenediamine moiety in a polymeric system.[1]

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation and sample purity.

NMR Spectroscopy

Sample Preparation:



- Weigh approximately 5-25 mg of **2-Nitro-p-phenylenediamine**.
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Ensure the sample is fully dissolved. If necessary, gently warm the solution.
- Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

Instrument Parameters (1H NMR):

• Spectrometer: 300 MHz

• Solvent: DMSO-d6

• Temperature: 298 K

Number of Scans: 16

• Relaxation Delay: 1.0 s

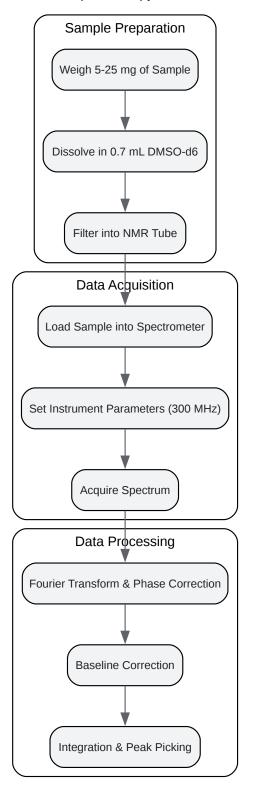
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Acquisition Time: 4.0 s

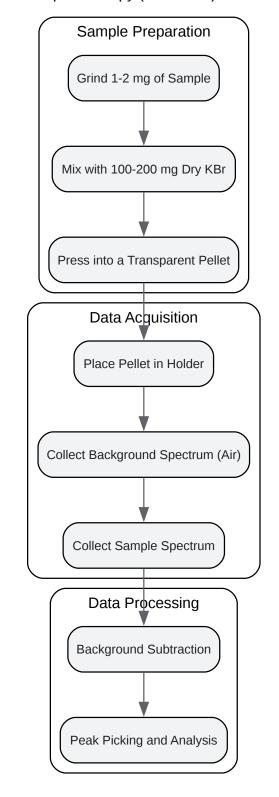
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NMR Spectroscopy Workflow

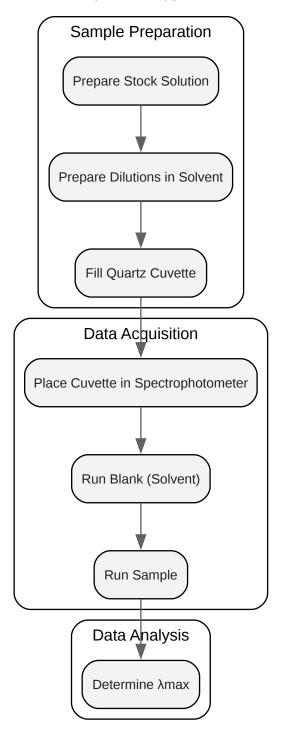


FTIR Spectroscopy (KBr Pellet) Workflow





UV-Vis Spectroscopy Workflow



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References

- 1. researchgate.net [researchgate.net]
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